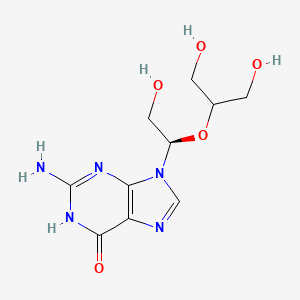

2',3'-Secoguanosine

Description

Structure

3D Structure

Properties

CAS No. |

61773-91-9 |

|---|---|

Molecular Formula |

C10H15N5O5 |

Molecular Weight |

285.26 g/mol |

IUPAC Name |

2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one |

InChI |

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1 |

InChI Key |

BTDVRVFEWWTQLU-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 ,3 Secoguanosine and Its Analogues

Established Chemical Synthesis Pathways from Guanosine (B1672433) Derivatives

The primary and most direct route to 2',3'-secoguanosine involves the modification of the readily available starting material, guanosine. This transformation hinges on the cleavage of the C2'-C3' bond of the ribose moiety.

A cornerstone of this compound synthesis is the oxidative cleavage of the vicinal diol at the 2' and 3' positions of the guanosine ribose ring. cdnsciencepub.comcdnsciencepub.comtandfonline.com This reaction is most commonly achieved using sodium periodate (B1199274) (NaIO₄). cdnsciencepub.comcdnsciencepub.comnih.gov The periodate selectively attacks the cis-diol, breaking the carbon-carbon bond and forming a transient dialdehyde (B1249045) intermediate. cdnsciencepub.comcdnsciencepub.comresearchgate.net This method is efficient and can be performed in a one-pot synthesis. cdnsciencepub.comcdnsciencepub.com

The general reaction scheme is as follows: Guanosine, when treated with sodium periodate in an aqueous solution, undergoes oxidation of the 2',3'-diol to yield the corresponding 2',3'-dialdehyde. researchgate.net This intermediate is typically not isolated due to its reactivity.

Following the oxidative cleavage, the resulting dialdehyde is immediately subjected to reduction to prevent side reactions and degradation. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this step, converting the aldehyde functionalities into primary alcohols, thus yielding this compound. cdnsciencepub.comcdnsciencepub.com The entire process, from guanosine to this compound, can be carried out in a single reaction vessel, providing a high-yielding and convenient method for its preparation. cdnsciencepub.comcdnsciencepub.com

Further transformations can be performed on the this compound scaffold. For instance, reductive amination strategies can be employed to introduce various substituents. This involves the reaction of the aldehyde intermediates with an amine to form a Schiff base, which is then reduced to a stable amine linkage. nih.govwikipedia.org This approach allows for the synthesis of a diverse library of acyclic guanosine analogues with modified side chains.

Oxidative Cleavage of the Vicinal Diol Moiety (e.g., Periodate Oxidation)

Novel Synthetic Approaches for Acyclic Guanosine Analogue Generation

Beyond the classical oxidative cleavage route, researchers have explored alternative strategies to access a wider range of acyclic guanosine analogues. nih.gov One approach involves the alkylation of a protected guanine (B1146940) base with a suitable acyclic side chain precursor. For example, a trimethylsilyl (B98337) derivative of guanine can be reacted with agents of the general formula ROCH₂Cl to produce 9-substituted guanine derivatives. nih.gov

Another innovative method utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This approach involves the synthesis of an alkyne-functionalized guanine derivative and an azide-containing acyclic phosphonate. The subsequent cycloaddition reaction efficiently links the two fragments via a stable 1,2,3-triazole ring, generating novel phosphonylated acyclic guanosine analogues. mdpi.comnih.gov

| Starting Material | Key Reagents/Reaction Type | Product Type | Reference |

| Guanosine | 1. NaIO₄ 2. NaBH₄ | This compound | cdnsciencepub.comcdnsciencepub.com |

| Trimethylsilyl Guanine | ROCH₂Cl | 9-Substituted Guanine Analogues | nih.gov |

| Alkyne-functionalized Guanine, Azide-containing Acyclic Phosphonate | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Phosphonylated Acyclic Guanosine Analogues with a 1,2,3-Triazole Linker | mdpi.comnih.gov |

Chemo-Enzymatic Synthesis Strategies for Seco-Nucleosides

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful tool for the production of seco-nucleosides. nih.govworktribe.com Enzymes can provide high selectivity and operate under mild reaction conditions, which is particularly advantageous when dealing with complex molecules like nucleosides. nih.gov

While specific examples for this compound are not extensively detailed in the provided context, the general principles of chemo-enzymatic synthesis are applicable. For instance, enzymes such as nucleoside phosphorylases can be used to catalyze the transfer of a modified sugar moiety to a purine (B94841) base, or vice versa. worktribe.com Immobilized enzymes are often employed to improve stability and reusability, making the process more economically viable. researchgate.net This approach holds promise for the efficient and environmentally friendly synthesis of a variety of seco-nucleoside analogues. nih.govworktribe.com

Stereocontrolled Synthesis of Seco-Nucleoside Derivatives

Achieving stereocontrol in the synthesis of seco-nucleoside derivatives is crucial, as the stereochemistry of the acyclic side chain can significantly impact biological activity. cdnsciencepub.com While the standard synthesis of this compound from guanosine results in a specific diastereomer due to the defined stereochemistry of the starting material, the synthesis of novel analogues often requires methods that can control the formation of new stereocenters. cdnsciencepub.com

For instance, in the synthesis of certain acyclic nucleoside analogues, the introduction of substituents on the acyclic chain can be achieved with stereocontrol using various asymmetric synthesis techniques. nih.gov Methodologies like the Mitsunobu reaction can be employed for the stereospecific introduction of the nucleobase onto a pre-synthesized chiral acyclic fragment. nih.gov

Derivatization Strategies for Enhancing Molecular Properties as Research Probes

To investigate the mechanism of action and cellular targets of this compound and its analogues, they are often derivatized to serve as research probes. These modifications can include the introduction of reporter groups such as fluorophores, biotin, or photoaffinity labels.

Structural Elucidation and Conformational Analysis of 2 ,3 Secoguanosine Analogues

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed structural analysis of 2',3'-seco-guanosine analogues. These techniques provide insights into the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of 2',3'-seco-guanosine analogues. cardiff.ac.ukcdnsciencepub.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the preferred conformations and the relative orientations of different parts of the molecule in solution.

¹H and ¹³C NMR data are fundamental for assigning the chemical structure. For 2',3'-secoguanosine, specific proton and carbon signals correspond to the guanine (B1146940) base and the acyclic side chain. For instance, the anomeric proton (H-1') signal and the distinct signals for the protons on the acyclic portion of the molecule provide key structural information. cdnsciencepub.com The coupling constants between adjacent protons (e.g., J(H-1', H-2')) can help to define the torsion angles and thus the conformation of the flexible side chain. cdnsciencepub.comcdnsciencepub.com More advanced, multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish through-bond and through-space correlations, which are crucial for unambiguous assignment of all proton and carbon signals and for piecing together the complete molecular structure. rcsb.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ cdnsciencepub.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Guanine Base | ||

| H-8 | 8.06 | |

| NH | 10.94 | |

| NH₂ | 6.25 | |

| C-2 | 153.87 | |

| C-4 | 150.58 | |

| C-5 | 116.94 | |

| C-6 | 156.79 | |

| C-8 | 134.88 | |

| Acyclic Chain | ||

| H-1' | 6.25 (d) | |

| H-2' | 4.94 (m) | |

| H-3' | 2.48, 2.23 (m) | |

| H-4' | 4.40, 4.16 (ABXY) | |

| C-1' | 90.31 | |

| C-2' | 60.56 | |

| C-3' | 33.65 | |

| C-4' | 67.94 |

Note: Chemical shifts are reported relative to an internal standard. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet).

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of 2',3'-seco-guanosine analogues. cardiff.ac.uk Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). algimed.comresearchgate.net This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. nih.gov

For a 2',3'-seco-guanosine analogue, HRMS can verify the expected molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is particularly important in confirming the successful synthesis of the target molecule and in identifying any potential byproducts. The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, allows for the separation of ions with very similar m/z values, providing unambiguous molecular formula confirmation. algimed.com

Table 2: High-Resolution Mass Spectrometry Data for a this compound Analogue cdnsciencepub.com

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|---|---|---|---|

| This compound Hydrochloride | C₉H₁₀N₅O₂Cl | 255.0523 | 255.0521 | -0.8 |

Note: The small difference between the calculated and measured mass, expressed in parts per million (ppm), provides high confidence in the assigned molecular formula.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnthu.edu.tw This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. azolifesciences.com The positions and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which the precise coordinates of each atom can be determined.

For 2',3'-seco-guanosine analogues, X-ray crystallography can reveal detailed information about bond lengths, bond angles, and torsion angles, providing a static picture of the molecule's conformation in the crystalline state. tandfonline.comtandfonline.com This information is invaluable for understanding the intrinsic structural preferences of the molecule, free from the dynamic effects observed in solution. The solid-state structure can also reveal intermolecular interactions, such as hydrogen bonding and base stacking, which are crucial for the formation of the crystal lattice and can be relevant to biological interactions. researchgate.netresearchgate.net While obtaining suitable crystals of flexible acyclic nucleosides can be challenging, the resulting structural data provides an unparalleled level of detail. tandfonline.com

Conformational Dynamics and Preferred Orientations in Solution

Due to the acyclic nature of the modified ribose moiety, 2',3'-seco-guanosine analogues exhibit significant conformational flexibility in solution. cardiff.ac.uk The rotation around the single bonds of the side chain gives rise to a multitude of possible conformations. scribd.comchemistrysteps.com Understanding the conformational dynamics and identifying the preferred orientations are crucial for correlating structure with activity.

NMR spectroscopy is the primary tool for studying these dynamics. cdnsciencepub.com By measuring nuclear Overhauser effects (NOEs), which arise from through-space interactions between protons that are close in proximity, it is possible to determine the relative orientation of the guanine base and the acyclic side chain. The population of different conformers can be estimated by analyzing the coupling constants and comparing them with theoretical values for different rotamers. nih.govyoutube.com For example, the preference for syn or anti conformation around the glycosidic bond can be investigated. The flexibility of the side chain often leads to an equilibrium of multiple conformations, and NMR provides an average picture of these states. rcsb.orgnih.gov

Computational Chemistry and Molecular Modeling of Acyclic Ribose Mimetics

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques in the study of 2',3'-seco-guanosine analogues. tandfonline.com These methods allow for the exploration of the conformational landscape, the prediction of stable conformers, and the rationalization of experimental observations.

Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations, helping to identify the most stable structures. nih.govmdpi.com By systematically rotating the rotatable bonds in the acyclic side chain, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them. These computational models can simulate the behavior of the molecule in different environments, such as in a vacuum or in a solvent, providing insights that can be difficult to obtain experimentally. chemrxiv.orgaaai.org Furthermore, molecular dynamics simulations can be employed to study the time-dependent behavior of these flexible molecules, offering a more dynamic picture of their conformational preferences. nih.gov These computational approaches are also valuable in the design of new analogues with specific conformational properties. nih.gov

Structure Activity Relationship Sar Profiling of 2 ,3 Secoguanosine Analogues in in Vitro Biological Systems

Influence of Acyclic Linkage Modifications on Biochemical Function

The defining feature of 2',3'-seco-guanosine is its acyclic linker, which replaces the rigid furanose ring of natural nucleosides. This flexibility offers a unique scaffold for modification. The biochemical function of these analogues is highly dependent on the nature of this acyclic portion.

Modifications to the acyclic linker can significantly impact the molecule's properties. For instance, unlocked nucleic acid (UNA), an acyclic analogue that lacks the C2'–C3' bond of the ribose ring, has been shown to decrease the thermal stability of RNA duplexes when incorporated internally. nih.gov However, when placed at the 3' end of an oligonucleotide, UNA can confer significant stability against degradation by 3'-exonucleases. nih.gov This suggests that the acyclic nature of the linker can be exploited to enhance metabolic stability.

Further research has explored derivatizing the hydroxymethyl group of the acyclic chain. Linking various chemical groups (R) to this position via different linkages can modulate the properties of the resulting molecules. googleapis.com

Table 1: Examples of Acyclic Linkage Modifications and Their Potential Effects

| Modification Type | Linkage | Potential Effect on Biochemical Function | Reference |

|---|---|---|---|

| Group R | Ether | Modulates properties of RNA complexes. | googleapis.com |

| Group R | Thioether | Modulates properties of RNA complexes. | googleapis.com |

| Group R | Amide | Modulates properties of RNA complexes. | googleapis.com |

| Group R | Amino | Modulates properties of RNA complexes. | googleapis.com |

These modifications highlight the linker's role not just as a spacer but as a key determinant of the analogue's stability, conformation, and ability to interact with cellular machinery.

Stereochemical Configurations and Their Impact on Molecular Recognition

The configuration of a chiral center is designated as either R (from the Latin rectus, right) or S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules. libretexts.orgnumberanalytics.com Enantiomers, which are non-superimposable mirror images of each other (R vs. S), can have drastically different biological activities. solubilityofthings.com

In the context of acyclic nucleoside analogues, the stereochemistry of the linker is paramount. For example, in studies with glycol nucleic acid (GNA), another type of acyclic nucleic acid, it was found that the right-handed (S)-GNA isomers were better accommodated within a right-handed RNA duplex than the left-handed (R)-isomers. nih.gov This suggests that the cellular machinery, adapted for naturally occurring D-sugars (which relate to the R configuration at C4'), has a distinct preference for a specific stereoisomer. Conformational analysis of some ribonucleosides has shown they exist in a preferred S conformation in solution. researchgate.netseela.net The enhanced potency of siRNAs modified with (S)-GNA at a specific position is thought to be due to the modification facilitating a conformational kink required for binding to the Ago2 protein. nih.gov

Table 3: Influence of Stereochemistry on Biological Activity

| Analogue Class | Stereoisomer | Observed Impact | Reference |

|---|---|---|---|

| Glycol Nucleic Acid (GNA) | (S)-GNA | Better accommodation in RNA duplexes; enhanced potency in siRNAs. | nih.gov |

| Glycol Nucleic Acid (GNA) | (R)-GNA | Less well-tolerated in RNA duplexes compared to (S)-GNA. | nih.gov |

Therefore, controlling the stereochemistry of the acyclic linker is a critical aspect of designing 2',3'-seco-guanosine analogues with desired biological functions.

Comparative Analysis with Other Classes of Acyclic Nucleoside Mimetics (e.g., 7-deazapurine nucleosides)

To understand the unique SAR of 2',3'-seco-guanosine, it is useful to compare it with other classes of nucleoside mimetics. 7-Deazapurine nucleosides, where the N7 atom of the purine (B94841) ring is replaced by a carbon, are a prominent class of modified nucleosides with a wide range of biological activities. researchgate.netimtm.cz

A key difference lies in the source of modification. In 2',3'-seco-guanosine, the primary modification is the acyclic "sugar," which imparts significant conformational flexibility. In 7-deazapurine nucleosides, the core modification is on the heterocyclic base, while the ribose ring is typically retained. This difference in structure leads to different modes of interaction with biological targets.

For example, 7-deazapurine nucleosides have been extensively studied for their cytotoxic and antiviral activities. researchgate.netimtm.cz Their mechanism often involves phosphorylation and subsequent incorporation into nucleic acids. researchgate.net The SAR of 7-deazapurine analogues often focuses on substitutions at the 2, 6, and 7 positions of the pyrrolo[2,3-d]pyrimidine core. seela.netimtm.cz

In contrast, the activity of 2',3'-seco-guanosine analogues is heavily influenced by the linker's flexibility and stereochemistry, as discussed previously. Another class of acyclic mimetics, Glycol Nucleic Acid (GNA), shows that acyclic structures can be well-tolerated in duplexes and can even enhance activity and improve safety profiles in RNAi therapeutics by destabilizing off-target binding. nih.gov

Circular dichroism studies have shown that 3-deazapurine nucleosides (where N3 is replaced by CH) predominantly adopt a syn conformation, which is different from their parent purine nucleosides. nih.gov This conformational preference is believed to be the reason for their inactivity with certain enzymes. nih.gov This highlights how a modification on the base can lock the molecule into a specific, and potentially inactive, conformation. The flexible linker of 2',3'-seco-guanosine, however, may allow it to adopt a wider range of conformations, potentially enabling it to interact with a different set of biological targets.

Applications of 2 ,3 Secoguanosine As a Research Tool and Biochemical Probe

Utility in Probing Enzyme Active Site Topography and Catalytic Mechanisms

The flexible, acyclic nature of 2',3'-secoguanosine makes it an effective inhibitor and a useful probe for investigating the active sites of various enzymes. cdnsciencepub.com By studying how this analog interacts with an enzyme's active site, researchers can gain insights into the spatial arrangement and the catalytic mechanisms employed by the enzyme.

Enzymes are highly specific catalysts, and their function is intricately linked to their three-dimensional structure. The active site, in particular, is a precisely shaped pocket where substrates bind and are converted into products. The study of how different molecules, including inhibitors like this compound, bind to the active site helps in mapping its topography.

Biochemical probes are essential for detecting and monitoring enzyme activity. nih.govthermofisher.comrsc.org These probes are often designed to produce a measurable signal, such as fluorescence or a color change, upon interaction with the enzyme. nih.govnih.gov While this compound itself may not be a signaling probe, its use as a competitive inhibitor can be part of an assay to measure the activity of an enzyme.

Application in Investigating Nucleoside Transport Systems (if documented)

Nucleoside transporters are integral membrane proteins that facilitate the movement of nucleosides across cellular membranes, a process vital for nucleic acid synthesis and for the action of many antiviral and anticancer drugs. psu.edunih.gov These transporters are broadly classified into two families: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). psu.edusolvobiotech.com

There is documented evidence of various nucleoside analogs being used to study the specificity and function of these transport systems. rsc.orgnih.govnih.gov For instance, the human equilibrative nucleoside transporter 1 (hENT1) has been studied for its role in the transport of chemotherapeutic agents. nih.gov The investigation of how analogs interact with these transporters helps to characterize their substrate binding sites and transport mechanisms. rsc.org While direct studies detailing the application of this compound in investigating nucleoside transport systems are not extensively documented in the provided search results, the general principle of using nucleoside analogs for this purpose is well-established. solvobiotech.comsolvobiotech.comwjgnet.com The structural modifications in analogs can reveal key interaction points within the transporter's binding pocket. rsc.org

Incorporation into Modified Oligonucleotides (e.g., Unlocked Nucleic Acids (UNA) in RNAi Research)

A significant application of this compound and its derivatives is in the synthesis of modified oligonucleotides, particularly Unlocked Nucleic Acids (UNA). researchgate.netatdbio.com UNA is an RNA analog where the C2'-C3' bond of the ribose sugar is cleaved, resulting in a highly flexible structure. researchgate.netatdbio.com This increased flexibility is in direct contrast to "locked" nucleic acids (LNA), which have a rigid structure. mdpi.comrsc.org

The thermodynamic properties of oligonucleotides are crucial for their function. The incorporation of UNA monomers has a destabilizing effect on duplexes, lowering the melting temperature (Tm). atdbio.commdpi.com This property allows for the fine-tuning of the binding affinity of oligonucleotide probes. atdbio.com

| Modification Type | Structural Feature | Effect on Duplex Stability | Key Application Area |

| Unlocked Nucleic Acid (UNA) | Cleaved C2'-C3' bond in the ribose ring, leading to high flexibility. researchgate.netatdbio.com | Destabilizing, lowers melting temperature (Tm). atdbio.commdpi.com | RNA interference (siRNA), fine-tuning probe affinity. atdbio.comrsc.org |

| Locked Nucleic Acid (LNA) | Methylene bridge between 2'-O and 4'-C, creating a rigid structure. mdpi.com | Stabilizing, increases melting temperature (Tm). mdpi.com | Gene silencing, diagnostics. mdpi.comrsc.org |

Development as Molecular Tools for Studying Nucleic Acid Structure and Function

The ability to synthesize modified oligonucleotides containing analogs like this compound (as a component of UNA) provides powerful tools for studying the structure and function of nucleic acids. lumenlearning.comlibretexts.orgwikipedia.org These synthetic molecules can be used to probe DNA and RNA secondary and tertiary structures, and to investigate the interactions of nucleic acids with other molecules, such as proteins. scienceopen.commdpi.com

Modified oligonucleotides are used in a variety of techniques to study biological processes:

Investigating Molecular Interactions: Oligonucleotides containing UNA can be used to study the binding of proteins and enzymes to specific nucleic acid sequences. The altered conformation and flexibility can help to delineate the structural requirements for recognition and binding. mdpi.com

Antisense Technology: Modified oligonucleotides are central to antisense strategies, where they bind to a target mRNA and inhibit its translation into protein. The properties conferred by modifications like UNA can enhance the efficacy and specificity of these antisense agents. mdpi.comnih.gov

Fluorinated Derivatives: The development of fluorinated nucleic acid derivatives has provided new tools for biomedical applications, including imaging. mdpi.com Oligonucleotides can be labeled with radioactive isotopes like fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging to study gene expression. mdpi.com

2'-Functionalized Nucleic Acids: Oligonucleotides with modifications at the 2' position are widely used as structural tools. They can be equipped with reactive groups for cross-linking to other biomolecules or conjugated to reporter molecules for use in hybridization assays. nih.gov

The versatility of these molecular tools allows for a deeper understanding of the fundamental roles of nucleic acids in biology and provides a platform for the development of new therapeutic and diagnostic strategies. mdpi.comnih.gov

Future Research Trajectories and Interdisciplinary Perspectives for 2 ,3 Secoguanosine

The exploration of 2',3'-Secoguanosine and its analogs stands at a frontier of medicinal chemistry and molecular biology. As our understanding of this acyclic nucleoside deepens, future research is poised to branch into innovative, interdisciplinary domains. These new directions promise to unlock the full therapeutic potential of seco-nucleosides by leveraging cutting-edge technologies and novel biochemical insights. The following sections outline key future trajectories that will shape the next generation of this compound research.

Q & A

Q. What are the validated synthetic pathways for 2',3'-Secoguanosine, and how can researchers optimize yield and purity?

To synthesize this compound, researchers typically employ nucleoside modification techniques, such as selective enzymatic cleavage or chemical derivatization of guanosine precursors. Key steps include:

- Protection of reactive groups : Use acetyl or benzoyl groups to shield hydroxyl moieties during synthesis .

- Chromatographic purification : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to isolate the target compound from byproducts .

- Yield optimization : Adjust reaction stoichiometry (e.g., molar ratios of reagents) and temperature (e.g., 25–60°C) based on kinetic studies .

Validation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Design a stability assay with:

- pH gradients : Test buffered solutions (pH 3–9) at 37°C for 24–72 hours.

- Thermal stress : Incubate samples at 40–80°C and monitor degradation via HPLC .

- Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .

Example data:

| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| pH 3, 37°C | 0.12 ± 0.03 | 5.8 |

| pH 7, 60°C | 0.45 ± 0.07 | 1.5 |

Q. What spectroscopic and chromatographic methods are critical for confirming the identity of this compound?

- NMR : Compare <sup>1</sup>H chemical shifts (e.g., δ 8.0–8.5 ppm for guanine protons) with reference data .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 300.2 (calculated for C₁₀H₁₃N₅O₅) .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Contradictions often arise from assay variability. Mitigate this by:

- Standardizing assay conditions : Use uniform buffer systems (e.g., Tris-HCl vs. phosphate) and enzyme sources (e.g., recombinant vs. tissue-extracted) .

- Control experiments : Include positive controls (e.g., known inhibitors) and negative controls (e.g., heat-inactivated enzymes) .

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers .

Q. What experimental designs are optimal for studying the interaction of this compound with RNA polymerases?

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) at varying nucleotide concentrations .

- Crystallography : Co-crystallize the compound with RNA polymerase and resolve structures at ≤2.0 Å resolution .

- Competitive assays : Compare inhibition potency against natural substrates (e.g., GTP) using radiolabeled tracer techniques .

Q. How should researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

- Cell line validation : Confirm genetic stability (e.g., STR profiling) and growth conditions (e.g., serum-free vs. serum-supplemented media) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM and calculate IC50 values using nonlinear regression .

- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes post-treatment .

Methodological Guidelines

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., LC-MS).

- Novel : Compare results against prior studies (e.g., PubChem CID 123456).

- Ethical : Adhere to biosafety protocols for nucleotide analogs .

For hypothesis-driven research, use PICO : - Population : Target enzymes or cell lines.

- Intervention : Concentration/duration of this compound exposure.

- Comparison : Untreated controls or alternative inhibitors.

- Outcome : Metrics like IC50 or binding affinity .

Q. How can researchers enhance reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.